Eptifibatide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eptifibatide is a cyclic heptapeptide derived from a disintegrin protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) . It belongs to the class of glycoprotein IIb/IIIa inhibitors and is used as an antiplatelet drug to reduce the risk of acute cardiac ischemic events .
Mechanism of Action
Target of Action
Eptifibatide, also known as Integrelin, is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on human platelets . This glycoprotein plays a crucial role in platelet aggregation, a process integral to the formation of blood clots .
Mode of Action
This compound functions by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the glycoprotein, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, this compound disrupts the final common pathway for platelet cross-linking, which is essential for thrombus formation . This blockage can be initiated by the activation of G protein-coupled receptors by soluble agonists such as ADP, epinephrine, thromboxane A2, and thrombin .
Result of Action
The primary molecular and cellular effect of this compound’s action is the profound inhibition of platelet aggregation . This effect is selective and reversible, and it significantly reduces the risk of thrombosis, a key factor in acute coronary syndromes .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Eptifibatide is synthesized using a solid-phase polypeptide synthesis method. The process involves coupling cysteine with a resin to obtain cysteine-resin, followed by sequential coupling with proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionyl . The resulting linear peptide is then oxidized to form the cyclic heptapeptide structure .
Industrial Production Methods: The industrial production of this compound involves solid-phase peptide synthesis, acidolysis, oxidation, purification, and salt exchange to achieve a product purity of over 99.5% . This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Eptifibatide undergoes various chemical reactions, including oxidation and disulfide bond formation. The oxidation step is crucial for forming the cyclic structure of the peptide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents to form disulfide bonds.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the peptide.
Major Products: The major product of these reactions is the cyclic heptapeptide this compound, which is characterized by its high purity and stability .
Scientific Research Applications
Eptifibatide has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is used to study platelet aggregation and the mechanisms of antiplatelet drugs . Additionally, this compound is being investigated for its potential use in treating ischemic stroke, carotid stenting, intracranial aneurysm stenting, and septic shock .
Comparison with Similar Compounds
- Abciximab
- Tirofiban
Properties
Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. | |
CAS No. |
188627-80-7 |
Molecular Formula |
C35H49N11O9S2 |
Molecular Weight |
832.0 g/mol |
IUPAC Name |
2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1 |
InChI Key |
CZKPOZZJODAYPZ-IQENKEMDSA-N |
SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Appearance |
Assay:≥95%A crystalline solid |
188627-80-7 | |
Pictograms |
Health Hazard |
sequence |
CXGDWPC |
shelf_life |
Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date. Stable under recommended storage conditions. /Eptifibatide acetate/ |
solubility |
In water, 1108 mg/L at 25 °C (est) |
Synonyms |
7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)- epifibatide epifibratide eptifibatide Integrelin Integrilin |
vapor_pressure |
1.78X10-40 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.